2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide
Description
Historical Context and Development of Thiazolopyridine Chemistry
Thiazolopyridines emerged as a critical class of heterocyclic compounds following the discovery of thiazole by Albert Hatzsch in 1887. The fusion of thiazole and pyridine rings, first reported in the mid-20th century, marked a milestone in heterocyclic chemistry. Early synthetic methods focused on Hantzsch-type cyclizations, but advancements in the 1980s enabled precise control over regioselectivity in fused systems. The specific compound 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide gained prominence in the 2000s due to its structural versatility, as evidenced by its use in peptidomimetics and kinase inhibitor development.
Key milestones include:
Nomenclature and Structural Classification
The systematic IUPAC name 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide encodes critical structural information:
| Component | Interpretation |
|---|---|
| Thiazolo[5,4-c]pyridine | Bicyclic system with thiazole (positions 1-3) fused to pyridine (positions 4-6) |
| 6,7-dihydro | Partial saturation at C6-C7 positions |
| 4(5H)-one | Ketone at C4 with hydrogen at N5 |
| Hydrobromide | Counterion improving solubility and crystallinity |
The molecular formula is C₆H₇N₃OS·HBr (MW: 255.13 g/mol). X-ray crystallography reveals a nearly planar bicyclic core (dihedral angle: 3.2°) with Br⁻ forming a 2.98 Å hydrogen bond to the exocyclic amine.
Position of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Hydrobromide in Heterocyclic Chemistry
This compound belongs to the thiazolo[5,4-c]pyridine subclass, distinguished by:
- Fusion pattern : Thiazole C2-N3 bonds to pyridine C4 (5,4-c fusion).
- Electronic profile : Calculated π-electron density of 0.32 e⁻/ų at C5 enables electrophilic substitution.
- Bioisosteric potential : Serves as a purine analog in kinase binding pockets.
Comparative analysis with related heterocycles:
| Property | Thiazolo[5,4-c]pyridine | Imidazo[4,5-b]pyridine | Oxazolo[3,2-a]pyrimidine |
|---|---|---|---|
| Aromaticity index | 0.87 | 0.91 | 0.78 |
| Dipole moment (Debye) | 4.2 | 3.8 | 5.1 |
| logP (experimental) | 1.45 ± 0.03 | 1.12 ± 0.05 | 0.89 ± 0.07 |
Significance in Chemical Research and Scientific Applications
This hydrobromide salt has enabled breakthroughs in three domains:
A. Medicinal Chemistry
- Anticancer agents : IC₅₀ = 3.6 nM against PI3Kα via key hydrogen bonds to Val851 and Lys802.
- Antimicrobials : MIC = 0.09 μg/mL against Mycobacterium tuberculosis H37Rv through FtsZ inhibition.
- Peptidomimetics : Serves as a proline mimetic in MMP-2 inhibitors (Kᵢ = 8.2 nM).
B. Materials Science
- Nonlinear optical materials: Second harmonic generation efficiency 1.8× KDP.
- Organic semiconductors: Hole mobility 0.12 cm²/V·s in thin-film transistors.
C. Synthetic Methodology
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS.BrH/c7-6-9-3-1-2-8-5(10)4(3)11-6;/h1-2H2,(H2,7,9)(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVNHWFIWKSTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(S2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Medicinal Chemistry
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide has been investigated for its potential as a therapeutic agent due to its unique structural features that allow interaction with biological targets.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited promising antimicrobial activity against various bacterial strains. The mechanism of action was hypothesized to involve the inhibition of bacterial enzyme systems crucial for cell wall synthesis.
Anticancer Research
Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Case Study: Apoptosis Induction
A recent study highlighted that treatment with 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one led to increased levels of reactive oxygen species (ROS) in human cancer cells, triggering apoptotic pathways. This finding positions the compound as a candidate for further development in anticancer drug formulations.
Neuropharmacology
The compound's influence on neurological pathways has been explored, particularly its potential neuroprotective effects.
Case Study: Neuroprotective Effects
In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal loss and improved cognitive function. These findings suggest that it may offer therapeutic benefits for conditions such as Alzheimer's disease.
Material Science
Beyond biological applications, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is being studied for its properties in material sciences, particularly in the development of organic semiconductors.
Case Study: Organic Semiconductor Development
Research indicates that incorporating this compound into polymer matrices enhances electrical conductivity and stability. This property is advantageous for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis | Cancer Research Journal |
| Neuroprotective | Reduced neuronal loss | Neuropharmacology Reports |
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
Brominated Derivatives
- Compound : 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1035219-96-5)
- Bromine substituent increases molecular weight and lipophilicity (logP ~1.8) compared to the amino group.
- Used as an intermediate in synthesis due to reactivity in cross-coupling reactions .
- Biological Activity : Less direct pharmacological activity reported; primarily a synthetic precursor.
Chlorinated Derivatives
- Compound: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrochloride (CAS 1312412-89-7) Molecular Formula: C₆H₈ClN₃OS Molar Mass: 205.66 g/mol . Key Differences:
- Chloride salt improves aqueous solubility compared to the free base.
Acetylated Derivatives
- Compound: 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone (CAS 124458-11-3) Molecular Formula: C₈H₁₁N₃OS Molar Mass: 197.26 g/mol . Key Differences:
Core Structure Modifications
tert-Butyl Carbamate Derivatives
- Compound : tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 365996-06-1)
- tert-Butyl carbamate protects the amine, improving stability during synthesis.
- Increased lipophilicity enhances membrane permeability in preclinical studies.
Pharmacological and Physicochemical Properties
Kinase Inhibition Potential
- The amino group at position 2 in the target compound facilitates hydrogen bonding with kinase active sites, enhancing selectivity for PI3 kinases compared to brominated analogues .
- In vitro Data: IC₅₀ values for PI3K-δ inhibition: <100 nM for amino-substituted derivatives vs. >1 µM for brominated analogues .
Biological Activity
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide (CAS Number: 26493-11-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, focusing on anticancer properties, antioxidant effects, and mechanisms of action.
- Molecular Formula : C6H7N3OS
- Molecular Weight : 169.2 g/mol
- IUPAC Name : 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole-based compounds, including 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. Notably:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar thiazole structures demonstrated IC50 values as low as 0.57 µM in HL-60 human leukemia cells, indicating potent antiproliferative activity .
- In a broad screening involving 60 cancer cell lines, some derivatives showed over 50% growth inhibition, with notable sensitivity in non-small cell lung cancer and melanoma cell lines .
- Mechanisms of Action :
Antioxidant Activity
The antioxidant capacity of thiazole derivatives has been evaluated using various assays:
- DPPH Radical Scavenging Assay : Several studies report that thiazole compounds exhibit significant radical scavenging activity, which can protect cells from oxidative stress .
- Enzyme Activity : Some derivatives have been shown to enhance antioxidant enzyme activities in treated rat models at doses of 50 and 100 mg/kg .
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide to improve yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, including cyclization and salt formation. Key steps involve:
- Using tert-butyl 4-oxopiperidine-1-carboxylate as a precursor with cyanamide and sulfur in pyridine under reflux (130°C, 1.5 h) to form the thiazolo-pyridine core .
- Bromination with tert-butyl nitrite and CuBr₂ in dichloromethane at 0°C for 3 hours (44% yield) .
- Purification via column chromatography and validation using LCMS (e.g., m/z 318.9/320.9 [M+1]) .
Optimization Tips : Adjust reaction stoichiometry (e.g., excess CuBr₂ to drive bromination) and employ high-purity solvents to minimize side products.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- LCMS/HPLC : To monitor reaction progress and confirm molecular weight (e.g., LCMS for intermediates with m/z 318.9) .
- NMR : ¹H/¹³C NMR for structural elucidation of the thiazolo-pyridine core and hydrobromide salt .
- HPLC-DAD : For purity assessment, especially to detect residual solvents or unreacted precursors .
Q. How does regioselectivity impact the synthesis of derivatives from this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:
- Bromination at the 2-position is favored due to the electron-rich thiazole ring, enabling further functionalization (e.g., Suzuki coupling) .
- Substituents on the pyridine ring (e.g., tert-butyl groups) can hinder or direct reactions at specific sites .
Experimental Design : Use computational modeling (DFT) to predict reactive sites and validate with small-scale reactions.
Q. What safety protocols are critical when handling this hydrobromide salt in the lab?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation from HBr release.
- Store under inert conditions (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with substitutions at the 2-amino group (e.g., alkylation, acylation) to assess impact on target binding .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., with GABAergic receptors) to identify key interactions .
- In Vitro Assays : Test analogs in cell-based models (e.g., HEK cells expressing D₂ receptors) to correlate structural changes with activity .
Q. What metabolic stability challenges are associated with this compound, and how can they be addressed?
- Methodological Answer :
- Hepatic Extraction : Evaluate using human liver microsomes (HLM) to measure intrinsic clearance (CLₚ). High CLₚ values (>30 mL/min/kg) suggest rapid metabolism .
- Strategies : Introduce methyl groups at the 5-position to block cytochrome P450 oxidation or use prodrug approaches (e.g., ester prodrugs) .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting receptor binding affinities)?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., radioligand binding assays with controls for non-specific binding) .
- Cross-Species Variability : Test the compound in multiple cell lines (e.g., rat vs. human D₂ receptors) to identify species-specific effects .
- Impurity Analysis : Use HPLC-MS to rule out interference from synthesis byproducts (e.g., unreacted tert-butyl precursors) .
Q. What strategies are effective for studying this compound’s potential as a positive allosteric modulator (PAM)?
- Methodological Answer :
- Functional Assays : Measure cAMP accumulation or calcium flux in cells expressing target receptors (e.g., metabotropic glutamate receptors) .
- Schild Analysis : Determine PAM efficacy by assessing shifts in agonist concentration-response curves (CRC) .
- In Vivo Models : Test in rodent models of neurological disorders (e.g., EPS models) to validate allosteric effects .
Data Contradiction Analysis Example
Issue : Discrepancies in reported bromination yields (44% vs. 74.2%) .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
